Triamcinolone diacetate

Catalog No.
S545777
CAS No.
67-78-7
M.F
C25H31FO8
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triamcinolone diacetate

CAS Number

67-78-7

Product Name

Triamcinolone diacetate

IUPAC Name

[2-[(9R,10S,13S,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C25H31FO8

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18?,19?,21?,22-,23-,24-,25+/m0/s1

InChI Key

XGMPVBXKDAHORN-TXVQTVTKSA-N

SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Polcartolone, Polcortolon, triamcinolone diacetate

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O

Description

The exact mass of the compound Triamcinolone diacetate is 479.2081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757356. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Immunosuppression and Inflammation Research

  • Disease Models: Triamcinolone diacetate is used to induce immunosuppression in animal models to study various autoimmune diseases like arthritis, psoriasis, and inflammatory bowel disease. By suppressing the immune system, researchers can investigate the role of immune cells in these conditions [1].
  • Evaluation of Anti-inflammatory Drugs: Triamcinolone diacetate can be used as a reference point for the effectiveness of new anti-inflammatory drugs. Researchers can compare the effectiveness of new medications to triamcinolone diacetate in reducing inflammation in animal models [2].

Studying Cellular Responses

  • Glucocorticoid Receptor Function: Triamcinolone diacetate binds to the glucocorticoid receptor, a protein inside cells. By studying how cells respond to triamcinolone diacetate, researchers can gain insights into the function of the glucocorticoid receptor and its role in various cellular processes [3].
  • Impact on Cell Signaling Pathways: Triamcinolone diacetate can affect different cell signaling pathways involved in inflammation and immune function. Researchers can use triamcinolone diacetate to study how these pathways are regulated and how they contribute to disease processes [4].

Citations:

  • Intralesional Triamcinolone Diacetate In the Treatment of Keloids and Hypertrophic Scars—Use of the Dermo-Jet
  • Triamcinolone acetonide for treatment of idiopathic membranous nephropathy: A meta-analysis:
  • Glucocorticoid receptor signaling in allergic diseases:
  • Dexamethasone Dictates Macrophage Phenotype and Cytokine Production through Modulation of Nuclear Factor- κ B and Mitogen-Activated Protein Kinase Pathways:

Triamcinolone diacetate is a synthetic glucocorticoid corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is classified as a corticosteroid ester and is commonly employed in the treatment of various inflammatory conditions, including allergic rhinitis, arthritis, and skin disorders. The compound is known by several names, including Aristocort diacetate and Triamcinolone 16,21-diacetate. Its chemical formula is C25H31FO8\text{C}_{25}\text{H}_{31}\text{F}\text{O}_{8} with a molar mass of approximately 478.513 g/mol .

The mechanism of action of triamcinolone diacetate is similar to other glucocorticoids. It readily enters cells and binds to glucocorticoid receptors, which regulate gene expression []. This binding can lead to various effects, including:

  • Suppressing the immune system
  • Reducing inflammation
  • Inhibiting the production of inflammatory mediators
Involving triamcinolone diacetate typically include esterification processes and hydrolysis. The compound can undergo hydrolysis in biological systems to release the active triamcinolone molecule, which then interacts with glucocorticoid receptors to exert its pharmacological effects. Additionally, it can participate in various metabolic pathways that modify its structure and activity within the body .

The synthesis of triamcinolone diacetate involves several steps starting from cortisol derivatives. One common method includes the ketalization of cortisol 21-acetate using ethylene glycol, followed by dehydration to yield triamcinolone. Subsequent acetylation reactions introduce the acetate groups at positions 16 and 21, resulting in the formation of triamcinolone diacetate. This multi-step synthesis highlights the complexity involved in creating this corticosteroid .

Triamcinolone diacetate is utilized in various medical applications due to its anti-inflammatory properties. Key applications include:

  • Allergic Conditions: Treatment for allergic rhinitis and skin allergies.
  • Arthritis: Management of pain and inflammation in osteoarthritis.
  • Dermatological Disorders: Used topically for corticosteroid-responsive dermatoses.
  • Ophthalmic Use: Administered for conditions like macular edema associated with uveitis .

Research on the interactions of triamcinolone diacetate with other drugs indicates that it may enhance or inhibit the effects of certain medications. For instance, it can interact with non-steroidal anti-inflammatory drugs (NSAIDs), potentially increasing the risk of gastrointestinal side effects. Additionally, its immunosuppressive action may interfere with vaccines or other immunomodulatory therapies .

Several compounds share structural or functional similarities with triamcinolone diacetate:

Compound NameChemical FormulaUnique Features
Triamcinolone acetonideC21H27FO6More commonly used for topical applications; less potent than diacetate.
BetamethasoneC22H29FO5Higher potency; often used for severe inflammatory conditions.
DexamethasoneC22H23FNaO6Longer duration of action; used in severe allergies and cancers.
HydrocortisoneC21H28O5Less potent; often used for adrenal insufficiency treatments.

Triamcinolone diacetate's unique combination of potency and specific application routes distinguishes it from these similar compounds. Its esterified form allows for a prolonged release and enhanced bioavailability compared to other corticosteroids .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

478.20029610 g/mol

Monoisotopic Mass

478.20029610 g/mol

Heavy Atom Count

34

LogP

1.92 (LogP)

Appearance

Solid powder

Melting Point

235.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A73MM2Q32P

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

67-78-7

Wikipedia

Triamcinolone_diacetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: McMahon JF, Adam MK, Dunn JP. Optical Coherence Tomography and Management of a Retinal Granuloma in Presumed Ocular Sarcoidosis. Ocul Immunol Inflamm. 2018 Aug 10:1-5. doi: 10.1080/09273948.2018.1497662. [Epub ahead of print] PubMed PMID: 30096009.
2: Zhu C, Gausterer JC, Schöpper H, Nieratschker M, Saidov N, Ahmadi N, Honeder C, Gabor F, Arnoldner C. Evaluation of Sustained-Release Steroid Hydrogels in a Guinea Pig Model for Noise-Induced Hearing Loss. Audiol Neurootol. 2018 Aug 9;23(2):73-81. doi: 10.1159/000487662. [Epub ahead of print] PubMed PMID: 30092561.
3: Morelli Coppola M, Salzillo R, Segreto F, Persichetti P. Triamcinolone acetonide intralesional injection for the treatment of keloid scars: patient selection and perspectives. Clin Cosmet Investig Dermatol. 2018 Jul 24;11:387-396. doi: 10.2147/CCID.S133672. eCollection 2018. Review. PubMed PMID: 30087573; PubMed Central PMCID: PMC6063260.
4: Srivastava S, Patil A, Prakash C, Kumari H. Comparison of Intralesional Triamcinolone Acetonide, 5-Fluorouracil, and Their Combination in Treatment of Keloids. World J Plast Surg. 2018 May;7(2):212-219. PubMed PMID: 30083505; PubMed Central PMCID: PMC6066718.
5: Errera MH, Westcott M, Benesty J, Falah S, Smadja J, Orès R, Pratas AC, Sedira N, Bensemlali A, Héron E, Goldschmidt P, Bodaghi B, Sahel JA. A Comparison of the Dexamethasone Implant (Ozurdex®) and Inferior Fornix-based sub-Tenon Triamcinolone Acetonide for Treatment of Inflammatory Ocular Diseases. Ocul Immunol Inflamm. 2018 Aug 6:1-11. doi: 10.1080/09273948.2018.1501492. [Epub ahead of print] PubMed PMID: 30081675.
6: Sekioka A, Fukumoto K, Yamoto M, Takahashi T, Nakaya K, Nomura A, Yamada Y, Urushihara N. Serial intralesional triamcinolone acetonide injections for acquired subglottic stenosis in premature infants. Pediatr Surg Int. 2018 Jul 30. doi: 10.1007/s00383-018-4312-7. [Epub ahead of print] PubMed PMID: 30062559.
7: Arain MA, Muzaffar W, Farooq O, Azhar MN. Combined Intravitreal Triamcenolone Acetonide and Bevacizumab for Refractory Diabetic Macular Edema. J Coll Physicians Surg Pak. 2018 Aug;28(8):603-606. doi: 10.29271/jcpsp.2018.08.603. PubMed PMID: 30060788.
8: Wielders LHP, Schouten JSAG, Winkens B, van den Biggelaar FJHM, Veldhuizen CA, Murta JCN, Goslings WRO, Kohnen T, Tassignon MJ, Joosse MV, Henry YP, Nagy ZZ, Rulo AHF, Findl O, Amon M, Nuijts RMMA; ESCRS PREMED study group. Randomized controlled European multicenter trial on the prevention of cystoid macular edema after cataract surgery in diabetics: ESCRS PREMED Study Report 2. J Cataract Refract Surg. 2018 Jul;44(7):836-847. doi: 10.1016/j.jcrs.2018.05.015. PubMed PMID: 30055692.
9: Ganapathy PS, Lowder CY, Arepalli S, Baynes K, Li M, Bena J, Srivastava SK. Treatment duration and side effect profile of long-term use of intravitreal preservative-free triamcinolone acetonide in uveitis. Am J Ophthalmol. 2018 Jul 24. pii: S0002-9394(18)30384-2. doi: 10.1016/j.ajo.2018.07.003. [Epub ahead of print] PubMed PMID: 30053470.
10: Cui J, Chen H, Lu H, Dong F, Wei D, Jiao Y, Charles S, Gu W, Wang L. Efficacy and Safety of Intravitreal Conbercept, Ranibizumab, and Triamcinolone on 23-Gauge Vitrectomy for Patients with Proliferative Diabetic Retinopathy. J Ophthalmol. 2018 Jun 25;2018:4927259. doi: 10.1155/2018/4927259. eCollection 2018. PubMed PMID: 30046459; PubMed Central PMCID: PMC6036808.
11: Tatsumi T, Oshitari T, Ando T, Takatsuna Y, Arai M, Baba T, Sato E, Yamamoto S. Comparison of the Efficacy of Sub-Tenon versus Intravitreal Triamcinolone Acetonide Injection during Cataract Surgery for Diabetic Macular Edema. Ophthalmologica. 2018 Jul 24:1-7. doi: 10.1159/000489716. [Epub ahead of print] PubMed PMID: 30041252.
12: Ahmed A, Sudharshan S, Gopal S, Majumder PD, Biswas J. Toxoplasma retinitis following intravitreal injection of triamcinolone acetonide: A case report and review of literature. Indian J Ophthalmol. 2018 Aug;66(8):1205-1208. doi: 10.4103/ijo.IJO_142_18. PubMed PMID: 30038184.
13: Shah KK, Majumder PD, Biswas J. Intravitreal therapeutic agents in noninfectious uveitic macular edema. Indian J Ophthalmol. 2018 Aug;66(8):1060-1073. doi: 10.4103/ijo.IJO_35_18. Review. PubMed PMID: 30038143.
14: Paskins Z, Hughes G, Myers H, Hughes E, Hennings S, Cherrington A, Evans A, Holden M, Stevenson K, Menon A, Bromley K, Roberts P, Hall A, Peat G, Jinks C, Oppong R, Lewis M, Foster NE, Mallen C, Roddy E. A randomised controlled trial of the clinical and cost-effectiveness of ultrasound-guided intra-articular corticosteroid and local anaesthetic injections: the hip injection trial (HIT) protocol. BMC Musculoskelet Disord. 2018 Jul 18;19(1):218. doi: 10.1186/s12891-018-2153-0. PubMed PMID: 30021588; PubMed Central PMCID: PMC6052622.
15: Barnes AC, Lowder CY, Bessette AP, Baynes K, Srivastava SK. Treatment of Acute Zonal Occult Outer Retinopathy With Intravitreal Steroids. Ophthalmic Surg Lasers Imaging Retina. 2018 Jul 1;49(7):504-509. doi: 10.3928/23258160-20180628-06. PubMed PMID: 30021037.
16: Ong SS, Walter SD, Chen X, Thomas AS, Finn AP, Fekrat S. BILATERAL INTRAVITREAL 0.19-MG FLUOCINOLONE ACETONIDE IMPLANT FOR PERSISTENT NONDIABETIC CYSTOID MACULAR EDEMA AFTER VITRECTOMY. Retin Cases Brief Rep. 2018 Jul 13. doi: 10.1097/ICB.0000000000000779. [Epub ahead of print] PubMed PMID: 30015770.
17: Tsai MJ, Hsieh YT, Peng YJ. Comparison between intravitreal bevacizumab and posterior sub-tenon injection of triamcinolone acetonide in macular edema secondary to retinal vein occlusion. Clin Ophthalmol. 2018 Jul 6;12:1229-1235. doi: 10.2147/OPTH.S170562. eCollection 2018. PubMed PMID: 30013316; PubMed Central PMCID: PMC6038867.
18: Aggarwal A, Ravikumar BC, Vinay KN, Raghukumar S, Yashovardhana DP. A comparative study of various modalities in the treatment of keloids. Int J Dermatol. 2018 Jul 11. doi: 10.1111/ijd.14069. [Epub ahead of print] PubMed PMID: 29993130.
19: Alfaqawi F, Sarmad A, Ayesh K, Mitra A, Sharma A. Intravitreal Fluocinolone Acetonide (ILUVIEN) Implant for the Treatment of Refractory Cystoid Macular Oedema After Retinal Detachment Repair. Turk J Ophthalmol. 2018 Jun;48(3):155-157. doi: 10.4274/tjo.34966. Epub 2018 Jun 28. PubMed PMID: 29988755; PubMed Central PMCID: PMC6032957.
20: Eriş E, Perente I, Vural E, Vural A, Seymen Z, Celebi ARC, Erdogan G, Ozkaya A, Artunay O. Evaluation of the effect of combined intravitreal ranibizumab injection and sub-tenon steroid injection in the treatment of resistant diabetic macular edema. Int Ophthalmol. 2018 Jun 26. doi: 10.1007/s10792-018-0977-0. [Epub ahead of print] PubMed PMID: 29943100.

Explore Compound Types